

discovery and history of 3'-deoxyuridine-5'-triphosphate

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Compound of Interest

Compound Name: *Uridine 5'-(tetrahydrogen triphosphate), 3'-deoxy-*

Cat. No.: *B3056121*

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An In-depth Technical Guide to the Discovery and History of 3'-Deoxyuridine-5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyuridine-5'-triphosphate (3'-dUTP) is a synthetic nucleotide analog of the natural ribonucleotide uridine-5'-triphosphate (UTP). Its defining structural feature is the absence of a hydroxyl group at the 3' position of the ribose sugar, a modification that has profound implications for its biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of 3'-dUTP, with a focus on the experimental details and quantitative data relevant to researchers in the fields of molecular biology, biochemistry, and drug development.

Discovery and Historical Context

The discovery of 3'-dUTP is rooted in the broader history of nucleoside analog research, which has been pivotal in the development of antiviral and anticancer therapies. The fundamental principle behind many of these analogs is the modification of the sugar or base moiety to disrupt nucleic acid synthesis.

The Precedent of 3'-Deoxyadenosine (Cordycepin)

The conceptual foundation for 3'-dUTP was laid by the discovery and study of cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog isolated from the fungus *Cordyceps militaris*. Cordycepin's ability to act as a chain terminator in RNA synthesis, due to the lack of a 3'-hydroxyl group necessary for phosphodiester bond formation, established the 3'-deoxy position as a critical target for designing inhibitors of nucleic acid polymerases.

First Reported Synthesis and Characterization of 3'-dUTP

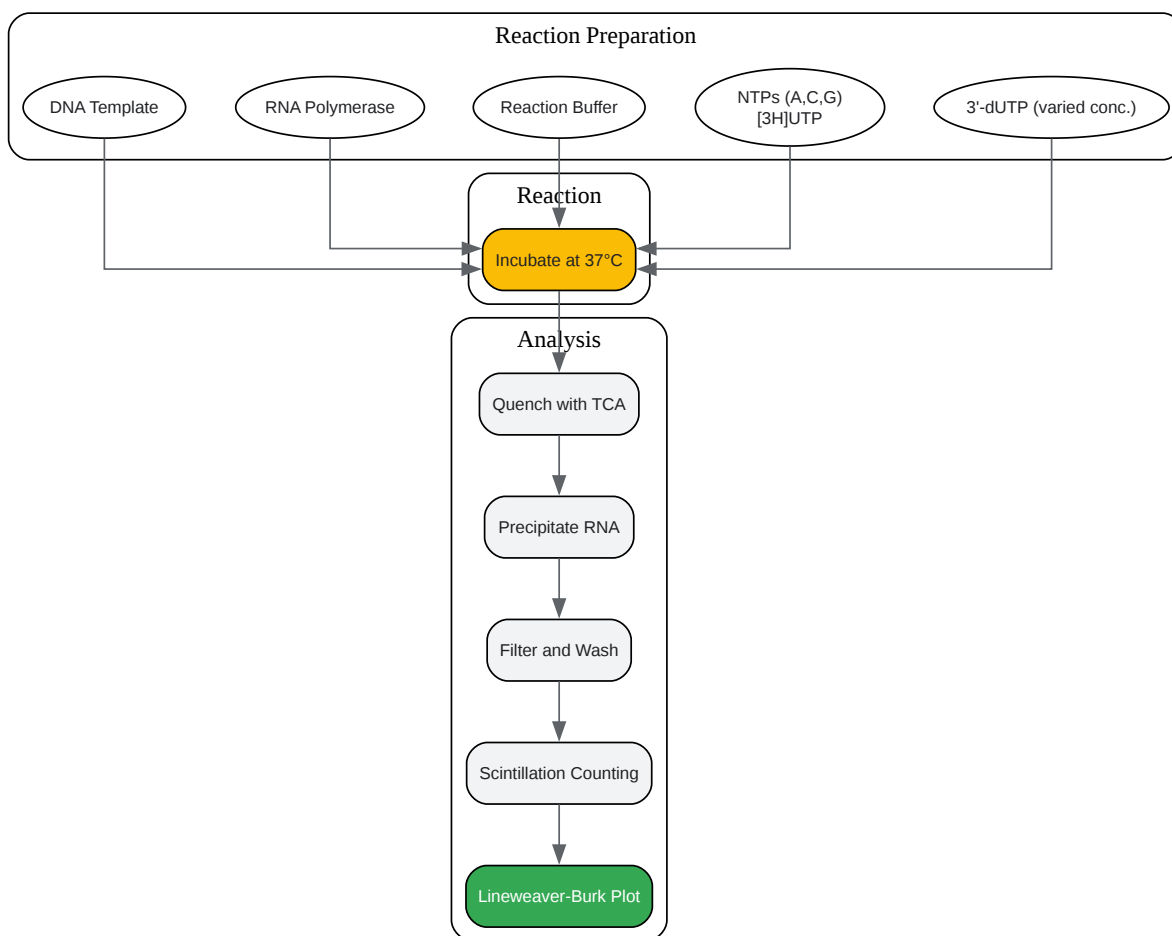
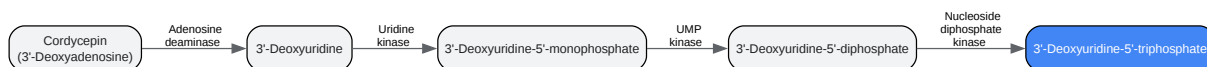
The first documented synthesis and characterization of 3'-deoxyuridine-5'-triphosphate were reported by M. Saneyoshi and colleagues in 1981^{[1][2][3]}. In their seminal paper published in *Nucleic Acids Research*, they described the synthesis of 3'-dUTP starting from cordycepin. Their primary motivation was to create novel nucleotide analogs to probe the mechanisms of RNA synthesis. They demonstrated that 3'-dUTP acts as a potent and competitive inhibitor of DNA-dependent RNA polymerases I and II^{[1][2]}. This discovery established 3'-dUTP as a valuable tool for studying transcription and as a potential lead compound for therapeutic development.

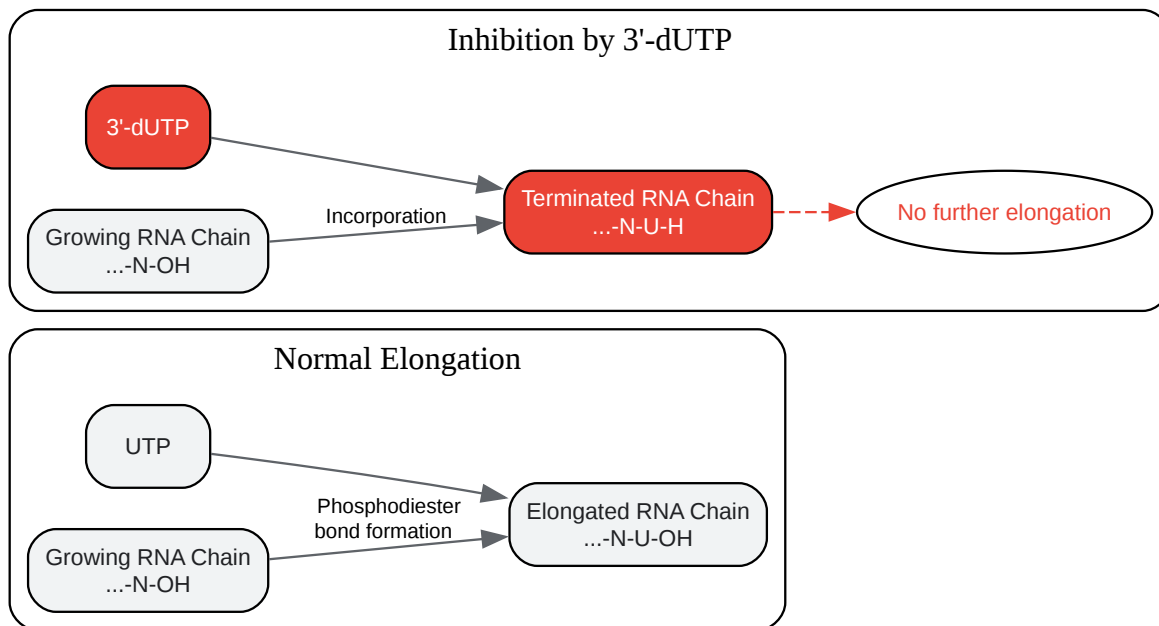
Synthesis of 3'-Deoxyuridine-5'-triphosphate

The original synthesis of 3'-dUTP, as described by Saneyoshi et al. (1981), involves a multi-step chemical and enzymatic process starting from the readily available 3'-deoxyadenosine (cordycepin).

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-stage process: first, the conversion of cordycepin to 3'-deoxyuridine, and second, the phosphorylation of 3'-deoxyuridine to its 5'-triphosphate form.





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